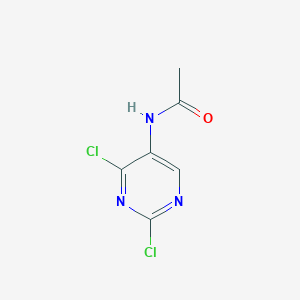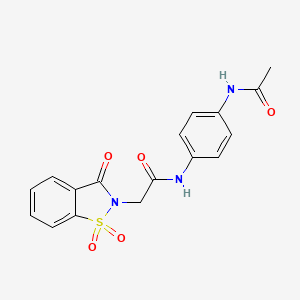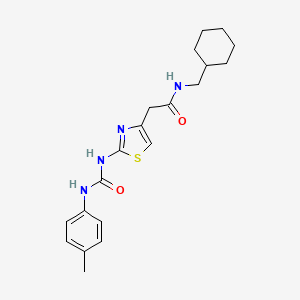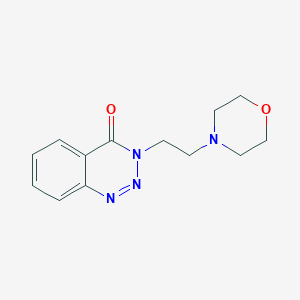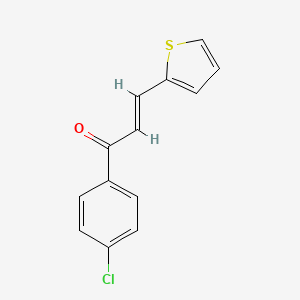
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a novel compound with interesting biological and pharmacological properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound is a member of the thienylprop-2-en-1-one family of compounds, which are characterized by their unique structure and high solubility in both water and organic solvents. The compound has been synthesized using various methods, including the use of palladium-catalyzed cross-coupling reactions, and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound has been studied for its potential therapeutic applications in both in vivo and in vitro experiments.
In Vivo
In vivo experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models.
In Vitro
In vitro experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. The compound has also been shown to have anti-angiogenic and anti-fibrotic effects.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, the compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Activité Biologique
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models and to have anti-angiogenic and anti-fibrotic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one in laboratory experiments has several advantages, including its high solubility in both water and organic solvents, its ability to modulate the expression of various genes involved in cell growth and apoptosis, and its potential to inhibit the activity of certain enzymes. However, the compound has several limitations, including its lack of specificity for certain enzymes and its potential to cause adverse side effects in some cases.
Orientations Futures
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Future studies should focus on further elucidating the mechanism of action of the compound and its potential therapeutic applications. In addition, further research should be conducted to investigate the potential side effects of the compound and to optimize its use in laboratory experiments. Other potential future directions include the development of novel synthetic methods for the synthesis of this compound and the evaluation of its effects on other diseases, such as neurological disorders, autoimmune diseases, and infectious diseases.
Méthodes De Synthèse
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions. This method involves the coupling of a 4-chlorophenyl moiety with a 2-thienyl moiety in the presence of a palladium catalyst. The resulting product is a this compound compound with a high degree of purity.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGXTIHTHBSOA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)
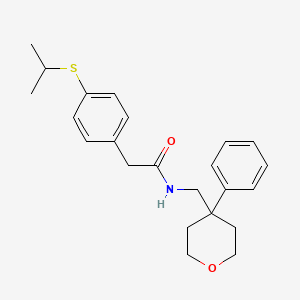
![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
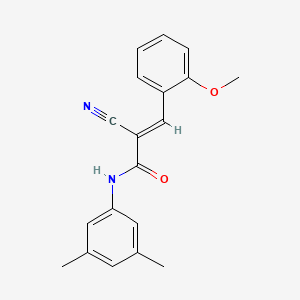
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)
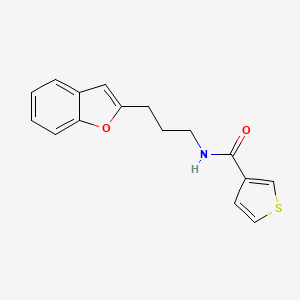

![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
